Cas no 13433-00-6 (1,3-diethyl 2-aminopropanedioate hydrochloride)
1,3-diethyl 2-aminopropanedioate hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- Diethyl 2-aminomalonate hydrochloride
- Aminomalonic acid diethyl ester HCl
- AMINOMALONIC ACID DIETHYL ESTER HYDROCHLORIDE
- DIETHYLAMINO MALONATE HCL
- Diethyl 2-Aminomalonate HCl
- Propanedioic acid, amino-, diethyl ester, hydrochloride
- Diethyl aminomalonate hydrochloride
- 1,3-diethyl 2-aminopropanedioate, HCl
- Aminomalonamid
- Diethyl aminomalonat
- Diethyl 2-aminomalonate
- aminomalonate hydrochloride
- Diethyl aminomalote hydrochloride
- 1,3-diethyl 2-aminopropanedioate hydrochloride
- diethyl 2-aminopropanedioate hydrochloride
- Diethyl aminomalonate hydrochloride, 98%
- Diethyl aminomalonate HCl
- diethyl 2-aminopropane-1,3-dioate, chloride
- PubChem23977
- KSC494G7B
- aminomalonic acid diethyl ester hyrochloride
- NSC 76074
- NSC-76074
- EN300-30329
- AKOS005146507
- AMY10715
- F0001-0451
- diethyl aminopropanedioate hydrochloride
- GLFVNTDRBTZJIY-UHFFFAOYSA-N
- diethyl 2-aminopropanedioate;hydrochloride
- EINECS 236-556-8
- NS00024339
- Propanedioic acid, 2-amino-, 1,3-diethyl ester, hydrochloride (1:1)
- diethyl aminomalonate hydrochloride salt
- AC-7172
- (1,3-diethoxy-1,3-dioxopropan-2-yl)azanium;chloride
- AB7005
- BCP32634
- SCHEMBL275716
- Diethyl2-aminomalonatehydrochloride
- DTXSID50158646
- ZA9QXB54G5
- SY004552
- A1016
- CS-W019859
- STR03041
- Diethyl 2-aminomalonate hydrochloride;Aminomalonic acid diethyl ester hydrochloride
- Z212046208
- Propanedioic acid, 2-amino-, 1,3-diethyl ester, hydrochloride
- MFCD00012510
- NSC76074
- 13433-00-6
- FT-0622291
- 2-Aminopropanedioic Acid 1,3-Diethyl Ester Hydrochloride; Aminopropanedioic Acid Diethyl Ester Hydrochloride; 2-Aminomalonic Acid Diethyl Ester Hydrochloride; Aminomalonic Acid Diethyl Ester Hydrochloride; Diethyl Aminomalonate Hydrochloride; Diethyl Aminopropanedioate Hydrochloride
- DB-029658
-
- MDL: MFCD00012510
- Inchi: 1S/C7H13NO4.ClH/c1-3-11-6(9)5(8)7(10)12-4-2;/h5H,3-4,8H2,1-2H3;1H
- InChI Key: GLFVNTDRBTZJIY-UHFFFAOYSA-N
- SMILES: Cl.O(CC)C(C(C(=O)OCC)N)=O
- BRN: 3568037
Computed Properties
- Exact Mass: 211.06100
- Monoisotopic Mass: 211.061
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 6
- Complexity: 151
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 78.6
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
Experimental Properties
- Color/Form: White powder
- Density: 1.129
- Melting Point: 165-170 °C (dec.) (lit.)
- Boiling Point: 156 - 158 C
- Flash Point: 52.3℃
- Water Partition Coefficient: dissolution
- PSA: 78.62000
- LogP: 0.94220
- Solubility: Not determined
- Sensitiveness: Hygroscopic
1,3-diethyl 2-aminopropanedioate hydrochloride Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Storage Condition:Store at room temperature
- Safety Term:S26;S36
1,3-diethyl 2-aminopropanedioate hydrochloride Customs Data
- HS CODE:2922499990
- Customs Data:
China Customs Code:
2922499990Overview:
2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
P.Imported animals and plants\Quarantine of animal and plant products
Q.Outbound animals and plants\Quarantine of animal and plant products
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%
1,3-diethyl 2-aminopropanedioate hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A1016-25g |
1,3-diethyl 2-aminopropanedioate hydrochloride |
13433-00-6 | 25g |
¥290.0 | 2022-05-30 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A1016-500g |
1,3-diethyl 2-aminopropanedioate hydrochloride |
13433-00-6 | 500g |
¥1990.0 | 2022-05-30 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A1016-100g |
1,3-diethyl 2-aminopropanedioate hydrochloride |
13433-00-6 | 100g |
¥990.0 | 2022-05-30 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D158A-100g |
1,3-diethyl 2-aminopropanedioate hydrochloride |
13433-00-6 | 98% | 100g |
¥170.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D158A-500g |
1,3-diethyl 2-aminopropanedioate hydrochloride |
13433-00-6 | 98% | 500g |
¥698.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D158A-25g |
1,3-diethyl 2-aminopropanedioate hydrochloride |
13433-00-6 | 98% | 25g |
¥74.0 | 2022-05-30 | |
| Fluorochem | 003624-1g |
Diethyl aminomalonate hydrochloride |
13433-00-6 | 98% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 003624-250g |
Diethyl aminomalonate hydrochloride |
13433-00-6 | 98% | 250g |
£67.00 | 2022-03-01 | |
| Fluorochem | 003624-500g |
Diethyl aminomalonate hydrochloride |
13433-00-6 | 98% | 500g |
£116.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D302428-5g |
1,3-diethyl 2-aminopropanedioate hydrochloride |
13433-00-6 | 98% | 5g |
¥29.90 | 2023-09-03 |
1,3-diethyl 2-aminopropanedioate hydrochloride Suppliers
1,3-diethyl 2-aminopropanedioate hydrochloride Related Literature
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Wentao Qi,Dong Zhai,Danna Song,Chengcheng Liu,Junxia Yang,Lei Sun,Youyong Li,Xingwei Li,Weiqiao Deng RSC Med. Chem. 2023 14 1254
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Additional information on 1,3-diethyl 2-aminopropanedioate hydrochloride
Introduction to 1,3-diethyl 2-aminopropanedioate hydrochloride (CAS No. 13433-00-6) and Its Emerging Applications in Chemical Biology
1,3-diethyl 2-aminopropanedioate hydrochloride, identified by the chemical abstracts service number 13433-00-6, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural framework comprising ethyl groups and an aminopropanedioate backbone, has garnered attention due to its potential biological activities and synthetic utility. The hydrochloride salt form enhances its solubility, making it a valuable candidate for various biochemical assays and drug discovery initiatives.
The molecular structure of 1,3-diethyl 2-aminopropanedioate hydrochloride consists of a central carbon chain with two ethyl substituents at the 1 and 3 positions, connected to an amino group at the 2 position and a di-carboxylate moiety. This configuration imparts distinct chemical properties that make it useful in modulating biological pathways. Recent studies have highlighted its role as a precursor in the synthesis of more complex bioactive molecules, particularly in the development of novel therapeutic agents targeting metabolic disorders and inflammatory conditions.
In the realm of medicinal chemistry, the versatility of 1,3-diethyl 2-aminopropanedioate hydrochloride has been leveraged to design molecules with enhanced pharmacological profiles. For instance, derivatives of this compound have shown promise in inhibiting key enzymes involved in glycolysis and fatty acid oxidation. These processes are critical in energy metabolism and are often dysregulated in diseases such as diabetes and obesity. The ability to fine-tune the structural features of this compound allows researchers to develop selective inhibitors with improved efficacy and reduced off-target effects.
One of the most compelling aspects of 1,3-diethyl 2-aminopropanedioate hydrochloride is its role as a building block in the synthesis of chiral compounds. The presence of stereogenic centers in its structure enables the preparation of enantiomerically pure derivatives, which are essential for many pharmacological applications. Chiral drugs often exhibit different biological activities depending on their stereochemical configuration, making the precise control of molecular geometry crucial for therapeutic success. Researchers have utilized this compound to develop libraries of enantiopure molecules for high-throughput screening assays, accelerating the discovery of novel drug candidates.
Advances in computational chemistry have further enhanced the utility of 1,3-diethyl 2-aminopropanedioate hydrochloride in drug design. Molecular modeling studies have revealed insights into its interactions with biological targets, providing a rational basis for structure-activity relationship (SAR) analysis. These computational approaches have been instrumental in predicting the binding affinity and metabolic stability of derivatives derived from this compound. By integrating experimental data with theoretical models, scientists can optimize the pharmacokinetic properties of candidate drugs more efficiently.
The pharmaceutical industry has shown particular interest in 1,3-diethyl 2-aminopropanedioate hydrochloride due to its potential as an intermediate in the synthesis of antiviral and anti-inflammatory agents. Recent research has demonstrated that certain derivatives exhibit inhibitory effects on viral proteases and inflammatory cytokines. These findings align with global efforts to develop treatments for emerging infectious diseases and chronic inflammatory conditions. The adaptability of this compound's scaffold allows for rapid modifications to tailor its biological activity toward specific therapeutic needs.
In addition to its pharmaceutical applications, 1,3-diethyl 2-aminopropanedioate hydrochloride has found utility in agrochemical research. Its structural motifs are reminiscent of natural products that exhibit phytotoxic effects, making it a promising candidate for developing novel herbicides or plant growth regulators. By modifying its chemical properties, researchers aim to create compounds that selectively target unwanted vegetation while minimizing environmental impact. Such innovations are critical for sustainable agriculture practices worldwide.
The synthesis of 1,3-diethyl 2-aminopropanedioate hydrochloride involves multi-step organic reactions that highlight its synthetic flexibility. Modern synthetic methodologies have enabled more efficient and scalable production processes, reducing costs and improving yield rates. Techniques such as catalytic hydrogenation and asymmetric synthesis have been employed to construct complex derivatives with high precision. These advancements underscore the importance of this compound as a cornerstone in synthetic organic chemistry.
Future directions in the study of 1,3-diethyl 2-aminopropanedioate hydrochloride may explore its potential as a scaffold for developing next-generation therapeutics targeting neurological disorders. Preliminary studies suggest that certain derivatives could modulate neurotransmitter systems implicated in conditions such as Alzheimer's disease and Parkinson's disease. By leveraging cutting-edge technologies like CRISPR-Cas9 gene editing and organ-on-a-chip platforms, researchers aim to validate these hypotheses through rigorous preclinical investigations.
In conclusion,1,3-diethyl 2-aminopropanedioate hydrochloride (CAS No. 13433-00-6) represents a versatile compound with broad applications across chemical biology and pharmaceutical science. Its unique structural features offer opportunities for designing innovative therapeutic agents addressing diverse medical challenges. As research continues to uncover new biological functions and synthetic possibilities,this molecule is poised to remain at forefrontof scientific explorationand drug discovery initiatives worldwide.
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